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molecular formula C6H3BrCl3NO B1223822 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone CAS No. 72652-32-5

1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

Cat. No. B1223822
M. Wt: 291.4 g/mol
InChI Key: CQLTVLIUJXOOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987268B2

Procedure details

To a 100 mL 3-neck round bottom equipped with a dropping funnel was added trichloroacetyl pyrrole (50 g, 236.4 mmol) and CCl4 (1.0 L). After trichloroacetyl pyrrole was dissolved, the reaction was cooled to 0° C. and iodine (0.176 g) was added to the reaction. At this time, a solution of bromine (12 mL) in CCl4 (100 mL) was added dropwise very slowly to the reaction through a dropping funnel over 20 minutes and the resulting mixture was stirred at 0° C. for additional 20 minutes. The resulting mixture was transferred into a separatory funnel and washed with 10% Na2S2O3 solution, saturated NaHCO3 solution and brine (2×). The organic layer was dried and concentrated to give 50 g (60%) of the title compound as a white solid. LCMS (condition A): m/z=287.8, 289.8, 290.8 −ve. H1 NMR (400 MHz, CDCl3) δ ppm: 12.8 (1H, br.s), 7.56 (1H, m), 7.33 (1H, m).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.176 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:11])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)=[O:4].II.[Br:14]Br>C(Cl)(Cl)(Cl)Cl>[Br:14][C:8]1[CH:9]=[C:5]([C:3](=[O:4])[C:2]([Cl:1])([Cl:10])[Cl:11])[NH:6][CH:7]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC(C(=O)C=1NC=CC1)(Cl)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C=1NC=CC1)(Cl)Cl
Step Three
Name
Quantity
0.176 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for additional 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL 3-neck round bottom equipped with a dropping funnel
CUSTOM
Type
CUSTOM
Details
The resulting mixture was transferred into a separatory funnel
WASH
Type
WASH
Details
washed with 10% Na2S2O3 solution, saturated NaHCO3 solution and brine (2×)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(NC1)C(C(Cl)(Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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